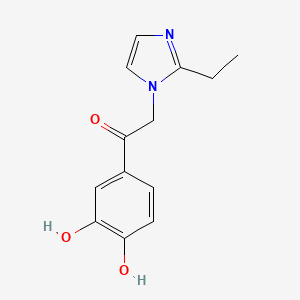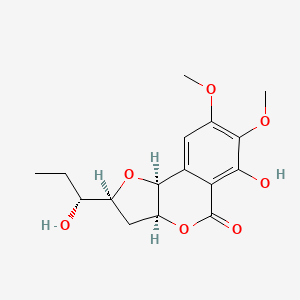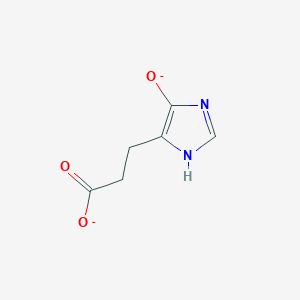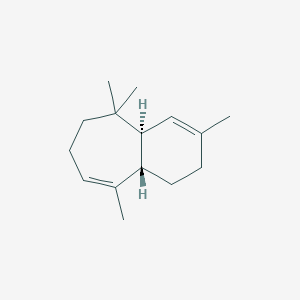![molecular formula C40H56O2 B1262802 (1R,5S)-6,6-ジメチル-2-メチリデンビシクロ[3.1.1]ヘプタン; 1-メチル-4-プロパン-2-イルベンゼン; 4-プロパン-2-イルベンズアルデヒド; 4-プロパン-2-イルシクロヘキサ-1,4-ジエン-1-カルバルデヒド CAS No. 8014-13-9](/img/structure/B1262802.png)
(1R,5S)-6,6-ジメチル-2-メチリデンビシクロ[3.1.1]ヘプタン; 1-メチル-4-プロパン-2-イルベンゼン; 4-プロパン-2-イルベンズアルデヒド; 4-プロパン-2-イルシクロヘキサ-1,4-ジエン-1-カルバルデヒド
概要
説明
(1R,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane;1-methyl-4-propan-2-ylbenzene;4-propan-2-ylbenzaldehyde;4-propan-2-ylcyclohexa-1,4-diene-1-carbaldehyde is an essential oil extracted from the seeds of the cumin plant (Cuminum cyminum), a member of the parsley family (Apiaceae). The oil is known for its distinctive aroma and flavor, which is warm and earthy. It has been used for centuries in traditional medicine and culinary practices. The primary components of cumin oil include cuminaldehyde, γ-terpinene, and β-pinene, which contribute to its various therapeutic properties .
科学的研究の応用
(1R,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane;1-methyl-4-propan-2-ylbenzene;4-propan-2-ylbenzaldehyde;4-propan-2-ylcyclohexa-1,4-diene-1-carbaldehyde has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, cumin oil is studied for its antioxidant properties.
Biology: In biological research, cumin oil is investigated for its antimicrobial and antifungal properties.
Medicine: (1R,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane;1-methyl-4-propan-2-ylbenzene;4-propan-2-ylbenzaldehyde;4-propan-2-ylcyclohexa-1,4-diene-1-carbaldehyde is used in traditional medicine to treat digestive disorders, respiratory issues, and inflammatory conditions.
Industry: In the industrial sector, cumin oil is used in the production of perfumes, soaps, and other personal care products.
作用機序
Target of Action
Cumin oil’s primary targets are diverse, reflecting its wide range of biological activities. The oil has been shown to interact with various cellular components, including enzymes, receptors, and signaling molecules . For instance, it has been reported to interact with NF-κB and mitogen-activated protein kinases , which play crucial roles in inflammation and cellular stress responses .
Mode of Action
Cumin oil interacts with its targets to induce a variety of changes. For example, it can inhibit the activation of NF-κB, a key regulator of inflammatory responses . This interaction leads to a decrease in the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .
Biochemical Pathways
Cumin oil affects several biochemical pathways. It has been shown to modulate the Nrf2 and NF-κB signaling pathways , which are involved in oxidative stress responses and inflammation, respectively . By modulating these pathways, cumin oil can protect cells from oxidative stress and reduce inflammation .
Pharmacokinetics
It is known that the bioavailability of cumin oil can be influenced by various factors, including the method of administration and the presence of other compounds
Result of Action
The molecular and cellular effects of cumin oil’s action are diverse, reflecting its wide range of biological activities. For instance, it has been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines . Additionally, it can protect cells from oxidative stress by modulating the Nrf2 signaling pathway .
Action Environment
The action, efficacy, and stability of cumin oil can be influenced by various environmental factors. For example, the geographical origin of the cumin seeds from which the oil is extracted can affect the yield and composition of the oil . Additionally, the method of extraction can also influence the quality of the oil .
生化学分析
Biochemical Properties
Cumin oil plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. One of the primary compounds in cumin oil, cuminaldehyde, interacts with enzymes such as cytochrome P450, influencing their activity. This interaction can lead to the modulation of metabolic pathways and the detoxification of xenobiotics. Additionally, the phenolic compounds in cumin oil exhibit antioxidant properties by scavenging free radicals and protecting biomolecules from oxidative damage .
Cellular Effects
Cumin oil exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, cuminaldehyde in cumin oil can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation. Furthermore, the oil’s antioxidant properties help in maintaining cellular homeostasis by neutralizing reactive oxygen species and preventing cellular damage .
Molecular Mechanism
The molecular mechanism of cumin oil involves several binding interactions with biomolecules. Cuminaldehyde, a key component, binds to specific receptors and enzymes, leading to their activation or inhibition. This binding can result in the modulation of enzyme activity, changes in gene expression, and alterations in cellular signaling pathways. For example, cuminaldehyde has been found to inhibit the activity of certain enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cumin oil can change over time. The stability and degradation of the oil are crucial factors that influence its long-term effects on cellular function. Studies have shown that cumin oil remains stable under controlled conditions, retaining its bioactive properties. Prolonged exposure to light and air can lead to the degradation of its active compounds, reducing its efficacy. In vitro and in vivo studies have demonstrated that cumin oil can exert sustained anti-inflammatory and antioxidant effects over time .
Dosage Effects in Animal Models
The effects of cumin oil vary with different dosages in animal models. At lower doses, cumin oil has been shown to exhibit beneficial effects such as anti-inflammatory and antioxidant activities. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of cuminaldehyde can cause liver toxicity and oxidative stress in animal models. Therefore, it is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Cumin oil is involved in various metabolic pathways, interacting with enzymes and cofactors. The oil’s bioactive compounds, such as cuminaldehyde and phenols, can modulate metabolic flux and influence metabolite levels. For example, cuminaldehyde has been shown to inhibit the activity of enzymes involved in lipid metabolism, leading to reduced lipid accumulation. Additionally, the antioxidant properties of cumin oil can enhance the activity of enzymes involved in detoxification processes, promoting overall metabolic health .
Transport and Distribution
Within cells and tissues, cumin oil is transported and distributed through specific transporters and binding proteins. The oil’s bioactive compounds can interact with these transporters, influencing their localization and accumulation. For instance, cuminaldehyde can bind to plasma proteins, facilitating its transport to target tissues. This interaction can enhance the bioavailability and efficacy of cumin oil in exerting its therapeutic effects .
Subcellular Localization
The subcellular localization of cumin oil and its bioactive compounds plays a crucial role in their activity and function. Cuminaldehyde, for example, can be directed to specific cellular compartments through targeting signals and post-translational modifications. This localization can influence the compound’s interaction with biomolecules and its overall efficacy. Studies have shown that cuminaldehyde can accumulate in the endoplasmic reticulum and mitochondria, where it exerts its antioxidant and anti-inflammatory effects .
準備方法
Synthetic Routes and Reaction Conditions
(1R,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane;1-methyl-4-propan-2-ylbenzene;4-propan-2-ylbenzaldehyde;4-propan-2-ylcyclohexa-1,4-diene-1-carbaldehyde is typically extracted from cumin seeds through various methods, including steam distillation, solvent extraction, and supercritical fluid extraction. The choice of extraction method can significantly impact the yield and quality of the oil.
Steam Distillation: This is the most common method for extracting cumin oil. The seeds are subjected to steam, which causes the essential oil to evaporate. The vapor is then condensed and collected.
Solvent Extraction: In this method, solvents like hexane are used to dissolve the essential oil from the seeds. The solvent is then evaporated, leaving behind the pure oil.
Supercritical Fluid Extraction: This method uses supercritical carbon dioxide to extract the oil.
化学反応の分析
(1R,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane;1-methyl-4-propan-2-ylbenzene;4-propan-2-ylbenzaldehyde;4-propan-2-ylcyclohexa-1,4-diene-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: (1R,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane;1-methyl-4-propan-2-ylbenzene;4-propan-2-ylbenzaldehyde;4-propan-2-ylcyclohexa-1,4-diene-1-carbaldehyde contains compounds like cuminaldehyde, which can undergo oxidation to form carboxylic acids.
Substitution: (1R,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane;1-methyl-4-propan-2-ylbenzene;4-propan-2-ylbenzaldehyde;4-propan-2-ylcyclohexa-1,4-diene-1-carbaldehyde can undergo substitution reactions, where one functional group is replaced by another.
類似化合物との比較
(1R,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane;1-methyl-4-propan-2-ylbenzene;4-propan-2-ylbenzaldehyde;4-propan-2-ylcyclohexa-1,4-diene-1-carbaldehyde can be compared with other essential oils, such as black cumin oil (Nigella sativa) and caraway oil (Carum carvi), which share some similarities but also have distinct differences.
特性
IUPAC Name |
(1R,5S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane;1-methyl-4-propan-2-ylbenzene;4-propan-2-ylbenzaldehyde;4-propan-2-ylcyclohexa-1,4-diene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O.C10H12O.C10H16.C10H14/c2*1-8(2)10-5-3-9(7-11)4-6-10;1-7-4-5-8-6-9(7)10(8,2)3;1-8(2)10-6-4-9(3)5-7-10/h3,6-8H,4-5H2,1-2H3;3-8H,1-2H3;8-9H,1,4-6H2,2-3H3;4-8H,1-3H3/t;;8-,9+;/m..0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCMDSOPXZQYHJ-RJSISIMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC(C)C1=CCC(=CC1)C=O.CC(C)C1=CC=C(C=C1)C=O.CC1(C2CCC(=C)C1C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.CC(C)C1=CCC(=CC1)C=O.CC(C)C1=CC=C(C=C1)C=O.CC1([C@H]2CCC(=C)[C@H]1C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in fixed oils, mineral oil; very soluble in glycerin, propylene glycol, 1 vol in 8 vol of 80% ethanol at 20 °C, ALMOST INSOL IN WATER; VERY SOL IN CHLOROFORM, ETHER; SOL IN 10 VOL 80% ALC; MORE SOL IN STRONGER ALCOHOL | |
| Record name | CUMIN OIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1947 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.908-0.958 @ 20 °C, Density: 0.905-0.925 | |
| Record name | CUMIN OIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1947 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light-yellow to brown liquid, Volatile oil, YELLOW-AMBER LIQUID | |
CAS No. |
8014-13-9 | |
| Record name | Oils, cumin | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oils, cumin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUMIN OIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1947 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Cumin oil has shown promise in managing diabetes. What are the specific effects observed, and what mechanisms are potentially involved?
A1: Studies suggest that cumin oil can significantly affect serum glucose and lipid levels. [] Research indicates that it can reduce glucose, cholesterol, triglyceride, and LDL levels while increasing serum HDL levels. [, ] These effects suggest a potential role in diabetes management, but the exact mechanisms remain to be fully elucidated.
Q2: What is the evidence supporting the use of cumin oil for wound healing, and what role does VEGF play?
A2: Studies have shown that topical application of cumin oil, particularly in combination with virgin coconut oil, can accelerate wound healing in diabetic ulcers. [] This effect is linked to the upregulation of Vascular Endothelial Growth Factor (VEGF) gene expression. [] VEGF is a key signaling protein that promotes the formation of new blood vessels, crucial for wound healing.
Q3: How does cumin oil impact haemostasis, and what evidence supports its potential in this area?
A3: Research suggests that regular intake of cumin oil can enhance tolerance to thrombin, a key enzyme in blood clotting. [] This protective effect is attributed to its ability to limit platelet activation and reduce the severity of thrombocytopenia and consumption coagulopathy, particularly under conditions of induced hypercoagulation. []
Q4: What is the molecular formula and weight of thymoquinone, the primary bioactive component of cumin oil?
A4: Thymoquinone's molecular formula is C10H12O2, and its molecular weight is 164.20 g/mol.
Q5: What are the potential applications of cumin oil in the food industry?
A5: Cumin oil's distinct flavor and potential health benefits make it attractive for food applications. [] It can be used as a flavoring agent in various food products, enhancing their sensory appeal. [] Moreover, its antioxidant properties can contribute to extending the shelf life of certain foods by preventing oxidative rancidity. []
Q6: Are there any specific challenges in formulating cumin oil for different applications, and how can these be addressed?
A6: Formulating cumin oil can be challenging due to its hydrophobic nature, intense aroma, and potential for volatility loss. [, , ] Microencapsulation and nanoemulsion techniques offer promising solutions to overcome these obstacles. [, , ] These approaches can enhance the oil's stability, water solubility, and controlled release, making it suitable for various applications.
Q7: What safety concerns are associated with cumin oil, and how can risks be minimized?
A7: While generally considered safe for consumption, cumin oil can cause skin irritation and allergic reactions in some individuals. [] Furthermore, handling the essential oil, especially in concentrated forms, requires precautions to minimize exposure and potential respiratory irritation. [] Adhering to recommended dosages and handling guidelines is crucial for safe use.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10S,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1262735.png)


![[(2R)-2-[(9Z,11Z,13Z,15Z,17Z,19E)-docosa-9,11,13,15,17,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1262740.png)

